Benzofuran deriv (herz)

Description

Historical Perspectives on Benzofuran (B130515) Scaffolds in Chemistry

The journey of benzofuran chemistry began in the late 19th and early 20th centuries. The first synthesis of the parent benzofuran ring was achieved by Perkin in 1870. nih.govacs.org This initial breakthrough paved the way for extensive exploration of its chemical reactivity and the development of various synthetic methodologies. Early research focused on isolating benzofuran from natural sources like coal tar and understanding its fundamental chemical properties. wikipedia.org Over the decades, the development of new synthetic strategies, including innovative and catalytic approaches, has significantly advanced the ability of chemists to construct complex benzofuran derivatives. nih.govacs.org These historical advancements have laid a solid foundation for the contemporary study of specialized derivatives like "Benzofuran deriv (herz)."

Ubiquitous Presence of Benzofuran Derivatives in Natural Products and Synthetic Compounds Relevant to Benzofuran deriv (herz) Studies

Benzofuran motifs are widespread in nature, found in a vast array of natural products isolated from various plant families such as Asteraceae, Fabaceae, Moraceae, Rutaceae, and Liliaceae. nih.govmdpi.com These naturally occurring benzofurans exhibit a remarkable diversity of biological activities. nih.govrsc.org For instance, some are known for their antimicrobial, antitumor, and anti-inflammatory properties. nih.govrsc.org

Beyond their natural origins, synthetic benzofuran derivatives have become crucial components in medicinal chemistry and materials science. numberanalytics.comacs.org The versatility of the benzofuran scaffold allows for the creation of a multitude of derivatives with tailored properties. numberanalytics.comresearchgate.net This has led to the development of numerous synthetic compounds with potential therapeutic applications, including agents with anticancer, antibacterial, and antifungal activities. mdpi.comnih.gov The study of "Benzofuran deriv (herz)" is situated within this broader context of exploring both natural and synthetic benzofuran-containing molecules for their scientific and practical importance. nih.govresearchgate.net

Significance of Benzofuran Deriv (herz) as a Versatile Heterocyclic Motif in Contemporary Chemical and Biological Sciences

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.orgtaylorandfrancis.com This significance stems from the unique physicochemical properties conferred by the fusion of the aromatic benzene (B151609) ring and the electron-rich furan (B31954) ring. numberanalytics.comnih.gov This arrangement allows for a variety of chemical modifications, making it a versatile building block for the synthesis of complex molecules with diverse biological targets. numberanalytics.comresearchgate.net

In contemporary research, benzofuran derivatives, including "Benzofuran deriv (herz)," are actively investigated for a wide spectrum of potential applications. These include roles as enzyme inhibitors, receptor agonists or antagonists, and agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties. taylorandfrancis.combohrium.comrsc.org The ongoing exploration of the structure-activity relationships of these derivatives continues to fuel the discovery of new lead compounds for drug development and to expand our understanding of their role in chemical and biological processes. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

35817-13-1 |

|---|---|

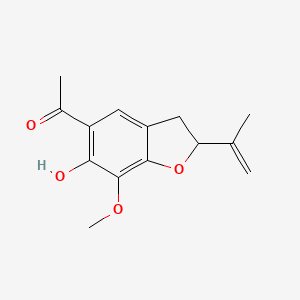

Molecular Formula |

C14H16O4 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

1-(6-hydroxy-7-methoxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone |

InChI |

InChI=1S/C14H16O4/c1-7(2)11-6-9-5-10(8(3)15)12(16)14(17-4)13(9)18-11/h5,11,16H,1,6H2,2-4H3 |

InChI Key |

IRBPQIXYOCSHLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CC2=CC(=C(C(=C2O1)OC)O)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzofuran Deriv Herz Analogues

Catalytic Approaches in Benzofuran (B130515) Deriv (herz) Synthesis

Catalytic methods have become central to the synthesis of benzofuran analogues, offering advantages in efficiency, selectivity, and functional group tolerance. nih.govnih.gov Both transition-metal-catalyzed and, more recently, organocatalytic and biocatalytic strategies have been developed to facilitate the construction of the benzofuran ring system. nih.gov These approaches often enable the formation of complex benzofuran structures from readily available starting materials under milder reaction conditions than classical methods. nih.govnih.gov

Transition metals play a pivotal role in modern organic synthesis, and their application in the formation of benzofurans is extensive. nih.govrsc.org Catalysts based on palladium, copper, ruthenium, and gold have been instrumental in developing a diverse array of cyclization reactions to construct the benzofuran scaffold. nih.govnih.govrsc.org These reactions often proceed through mechanisms such as C-H activation, cross-coupling, and oxidative cyclization. nih.govnih.gov

Palladium catalysis is a cornerstone of benzofuran synthesis, with numerous methods leveraging its unique reactivity. nih.govnih.gov A common strategy involves the Sonogashira cross-coupling of 2-halophenols with terminal alkynes, followed by an intramolecular cyclization. jocpr.comnih.gov This approach is valued for its convenience and tolerance of various functional groups. nih.gov

In a notable example, 2-iodophenols react with terminal alkynes in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst to yield 2-substituted benzofurans. nih.govnih.gov Another innovative palladium-catalyzed method involves the reaction of 2-hydroxystyrenes with iodobenzenes through a tandem C-H activation and oxidation sequence. nih.gov More recent developments include the palladium-catalyzed [4+1] cyclization of leaving group-substituted aryl ethers with cyclic vinyl methylene (B1212753) ketones to produce enantioselective dihydrobenzofurans. nih.gov

A one-pot synthesis of 2-arylbenzofurans has been achieved through the palladium-catalyzed reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, proceeding via desulfinative addition and intramolecular annulation. nih.gov Furthermore, palladium nanoparticles have been utilized for the synthesis of benzofurans under ambient conditions through Sonogashira cross-coupling reactions. organic-chemistry.org

Table 1: Selected Palladium-Catalyzed Syntheses of Benzofuran Derivatives

| Starting Materials | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| 2-Iodophenols, Terminal Alkynes | (PPh₃)₂PdCl₂, CuI, Et₃N | 2-Substituted Benzofurans | nih.gov |

| 2-Hydroxystyrenes, Iodobenzenes | Pd Catalyst | Benzofurans | nih.gov |

| Aryl Ethers, Cyclic Vinyl Methylene Ketones | Pd Catalyst, Ligand L, CsF | Enantioselective Dihydrobenzofurans | nih.gov |

| 2-Hydroxyarylacetonitriles, Sodium Sulfinates | Pd Catalyst | 2-Arylbenzofurans | nih.gov |

| 2-(2-Formylphenoxy)acetonitriles, Aryl Boronic Acids | Pd(OAc)₂, bpy | Benzoyl-Substituted Benzofurans | nih.gov |

| N-Tosylhydrazones, Iodobenzene-joined Alkynes | (PPh₃)₂PdCl₂, PCy₃, Cs₂CO₃ | Benzofuran Derivatives | nih.gov |

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of benzofurans. nih.govnih.gov Copper-mediated oxidative annulation of phenols and unactivated internal alkynes represents a significant advancement in this area. rsc.org This method allows for the regioselective synthesis of polysubstituted benzofurans using molecular oxygen as the oxidant. rsc.org

One-pot syntheses are a hallmark of copper catalysis. For instance, the reaction of o-hydroxy aldehydes, amines, and diversely substituted alkynes in the presence of copper iodide affords amino-substituted benzofurans. nih.gov This reaction can be performed in environmentally friendly deep eutectic solvents. nih.gov Another one-pot strategy involves the reaction of salicylaldehydes, amines, and calcium carbide (as an alkyne source) catalyzed by copper bromide. nih.gov

Copper-catalyzed intramolecular C-O bond formation is another important route. The cyclization of 2-(2,2-dibromovinyl)-phenols catalyzed by copper has been used in the synthesis of various natural products. nih.gov Additionally, copper-promoted hydration/annulation of 2-fluorophenylacetylene derivatives provides a pathway to benzofuran and benzothiophene (B83047) derivatives. nih.gov

Table 2: Selected Copper-Catalyzed Syntheses of Benzofuran Derivatives

| Starting Materials | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Phenols, Unactivated Internal Alkynes | Cu Catalyst, O₂ | Polysubstituted Benzofurans | rsc.orgrsc.org |

| o-Hydroxy Aldehydes, Amines, Alkynes | CuI | Amino-Substituted Benzofurans | nih.gov |

| Salicylaldehydes, Amines, Calcium Carbide | CuBr, Na₂CO₃ | Amino-Substituted Benzofurans | nih.gov |

| 2-(2,2-Dibromovinyl)-phenols | Cu Catalyst | 2-Bromobenzofurans | nih.gov |

| 2-Fluorophenylacetylene Derivatives | CuI, KOH, H₂O, KI | Benzofuran Derivatives | nih.gov |

| Indole-3-acrylate, p-Benzoquinone | Cu(OTf)₂ | Indole-Tethered Benzofurans | rsc.org |

Ruthenium catalysts have also emerged as powerful tools for benzofuran synthesis. nih.gov A notable example is the ruthenium-catalyzed reaction between m-hydroxybenzoic acids and alkynes. This process proceeds through C-H alkenylation followed by an oxygen-induced annulation to form benzofuran derivatives. nih.gov

Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase have been developed for the selective hydrogenation of benzofurans to dihydrobenzofurans. acs.org This catalytic system is highly selective, acting only on the heteroaromatic ring while preserving the aromaticity of other rings. acs.org Another approach involves the ruthenium-catalyzed C- and O-allyl isomerization of 1-allyl-2-allyloxybenzenes, followed by ring-closing metathesis to yield substituted benzofurans. organic-chemistry.org

Table 3: Selected Ruthenium-Catalyzed Syntheses of Benzofuran Derivatives

| Starting Materials | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| m-Hydroxybenzoic Acids, Alkynes | Ru Catalyst, Magnesium Acetate | Benzofuran Derivatives | nih.gov |

| Benzofurans | Ru@SILP-LA | Dihydrobenzofurans | acs.org |

| 1-Allyl-2-allyloxybenzenes | Ru Catalyst | Substituted Benzofurans | organic-chemistry.org |

Gold catalysis, particularly with gold(III) complexes, has provided novel pathways for benzofuran synthesis, often involving the activation of alkynes. nih.govnih.gov A gold-promoted cyclization between alkynyl esters and quinols has been reported, leading to the formation of medicinally active benzofuran derivatives. nih.gov This reaction utilizes a JohnPhosAuCl/AgNTf₂ catalyst system. nih.gov

Table 4: Selected Gold(III)-Catalyzed Syntheses of Benzofuran Derivatives

| Starting Materials | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Alkynyl Esters, Quinols | JohnPhosAuCl/AgNTf₂, Ph₂SiF₂ | Benzofuran Derivatives | nih.gov |

While transition-metal catalysis dominates the field, organocatalytic and biocatalytic approaches are gaining traction as sustainable and selective alternatives for benzofuran synthesis. nih.gov These methods avoid the use of potentially toxic and expensive heavy metals.

An example of an organocatalytic approach is the use of acetic acid to catalyze the reaction between benzoquinones and other compounds to yield benzofuran derivatives through a one-pot protocol. nih.gov Lewis acids, such as scandium triflate, have been employed to catalyze the [4+1] cycloaddition between isocyanides and ortho-quinone methides, producing amino-substituted benzofurans in high yields. nih.gov Iron(III) chloride, another Lewis acid, can mediate the intramolecular cyclization of electron-rich aryl ketones to form benzofurans. nih.gov

Photocatalytic Approaches to Benzofuran Deriv (herz)

Visible-light-mediated photocatalysis has emerged as a powerful and sustainable tool for the synthesis of functionalized benzofuran derivatives. osi.lv This approach offers an alternative to traditional thermal methods, often providing milder reaction conditions and unique reactivity.

One notable example involves the use of visible light to promote the cyclization of 1,6-enynes and bromomalonates. This method is particularly noteworthy as it proceeds without the need for a photocatalyst, oxidant, transition metal, or any other additives, highlighting its atom-economical nature. acs.orgnih.gov The reaction mechanism is proposed to follow a radical-mediated pathway involving a 5-exo-dig cyclization, followed by nucleophilic substitution and aromatization to yield the desired benzofuran derivatives. acs.orgnih.gov

Another innovative photocatalytic strategy employs an EDA complex to synthesize (phenylthio)naphtho[2,1-b]furan. In this reaction, 2-naphthol, thiophenol, and phenylacetylene (B144264) are reacted in the presence of trifluoroacetic acid (TFA) and iron(III) chloride (FeCl3) under visible light. researchgate.net

Green Chemistry Principles in Benzofuran Deriv (herz) Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign processes. This section explores solvent-free, catalyst-free, and microwave-assisted protocols, as well as strategies that maximize atom economy and reduce waste in the synthesis of benzofuran derivatives.

Solvent-Free and Catalyst-Free Methodologies

Significant progress has been made in developing solvent-free and catalyst-free methods for benzofuran synthesis, reducing the environmental impact associated with hazardous solvents and catalysts.

One approach involves the catalyst-free reaction between nitroepoxides and salicylaldehydes. acs.orgacs.org In this method, potassium carbonate (K2CO3) and dimethylformamide (DMF) are used at 110 °C, with the reactions reaching completion within 12 hours. acs.orgacs.org This methodology has been shown to produce a variety of benzofuran derivatives in yields ranging from 33% to 84%. acs.org

Electrochemical methods also offer a green and catalyst-free route to benzofuran derivatives. jbiochemtech.comresearchgate.net For instance, the electro-oxidation of N,N,N',N'-tetramethyl-benzene-1,4-diamine in the presence of barbituric acids as nucleophiles can be carried out in an aqueous phosphate (B84403) buffer solution using carbon rod electrodes. jbiochemtech.comresearchgate.net This method avoids the use of toxic solvents and catalysts, producing the desired products in good yields and purity. jbiochemtech.comresearchgate.net Similarly, the electrochemical oxidation of catechols in the presence of various nucleophiles provides a facile, one-pot, and environmentally friendly synthesis of new benzofuran derivatives. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained traction as a green technology due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions with easier work-up procedures. researchgate.net This technique has been successfully applied to the synthesis of various benzofuran derivatives.

A notable microwave-assisted process involves the reaction of substituted or unsubstituted o-hydroxyacetophenone and salicylaldehyde (B1680747) with reagents like ethyl bromoacetate, omega-bromoacetophenone, or chloroacetone. researchgate.net This reaction, conducted in the presence of potassium carbonate in DMF, demonstrates the advantages of microwave heating over conventional methods, including operational simplicity and higher yields in shorter timeframes. researchgate.net

Another application is the synthesis of benzofuran-3(2H)-ones from benzoate (B1203000) substrates under microwave conditions. This method provides a rapid and facile route to these important dihydrobenzofuranones, with yields ranging from 43% to 58%. nih.govresearchgate.net

The following table summarizes the advantages of microwave-assisted synthesis over conventional heating methods for the preparation of benzofuran derivatives.

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | Significantly reduced researchgate.net | Longer |

| Yield | Often higher researchgate.net | Generally lower |

| By-products | Less formation researchgate.net | More formation |

| Work-up | Easier researchgate.net | More complex |

| Operation | More convenient researchgate.net | Less convenient |

Atom-Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. primescholars.com The ideal chemical process would have 100% atom economy, meaning no atoms are wasted. primescholars.com

In the context of benzofuran synthesis, several strategies have been developed to improve atom economy. For example, the visible-light-mediated cyclization of 1,6-enynes and bromomalonates is an atom-economic protocol as it proceeds without any external reagents. acs.orgnih.gov

Another example is the 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctyne, which generates furan (B31954) derivatives with perfect atom economy, where all atoms of the starting materials are incorporated into the product. mdpi.com While this example pertains to furan synthesis, the principle is directly applicable to the development of atom-economic routes to benzofurans.

The development of catalytic reactions, particularly those that are highly selective and efficient, is a key strategy for improving atom economy and reducing waste. For instance, a ruthenium-catalyzed dehydrative C-H alkylation of phenols with alcohols produces ortho-substituted phenols, and reaction with diols can lead to benzofuran derivatives, with water being the only byproduct. organic-chemistry.org

Novel Cyclization and Annulation Reactions for Benzofuran Deriv (herz) Skeletons

The construction of the benzofuran core often relies on innovative cyclization and annulation reactions. These reactions are pivotal in creating the heterocyclic ring system and introducing various substituents.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for the synthesis of benzofuran derivatives, involving the formation of the furan ring from a single starting material containing all the necessary atoms.

A prominent example is the palladium-catalyzed intramolecular cyclization of (Z)-2-bromovinyl phenyl ethers. These ethers are generated from the addition of phenols to bromoalkynes. The subsequent cyclization proceeds via direct C-H bond functionalization to afford 2-substituted benzofurans in good yields. organic-chemistry.org

Another versatile method involves an acetylene-activated SNAr/intramolecular cyclization cascade. In this one-pot synthesis, a nucleophile reacts with a substrate containing an ortho-acetylene group. The acetylene (B1199291) group first activates the substrate for nucleophilic aromatic substitution (SNAr) and then participates in a 5-endo-dig cyclization to form the furan ring. rsc.org This transition-metal-free method is advantageous as it tolerates various functional groups and can be performed in water or water-DMSO mixtures. rsc.org

The following table provides examples of intramolecular cyclization reactions for the synthesis of benzofuran derivatives.

| Starting Material(s) | Key Reagents/Catalysts | Product Type | Reference |

| Phenols and bromoalkynes | Palladium catalyst | 2-Substituted benzofurans | organic-chemistry.org |

| Substrates with ortho-acetylene group and nucleophiles | None (transition-metal-free) | 2-Substituted benzofurans | rsc.org |

| 2-Bromophenyl-3-phenylprop-2-enyl ether and electrophiles | n-Butyllithium or phenyllithium (B1222949) | 3-Substituted-2,3-dihydrobenzofurans | tandfonline.com |

Organolithium-mediated intramolecular carbolithiation–cyclization offers another pathway. For instance, the reaction of 2-bromophenyl-3-phenylprop-2-enyl ether with n-butyllithium or phenyllithium leads to a tandem intramolecular carbolithiation–cyclization. The resulting lithiated intermediate can then be trapped with various electrophiles to produce 3-substituted-2,3-dihydrobenzofurans in good to excellent yields. tandfonline.com

Intermolecular Cyclization Strategies

The synthesis of the benzofuran core can be efficiently achieved through intermolecular cyclization strategies, which involve the formation of key bonds between two or more separate molecular entities in a single or sequential process. These methods are valued for their ability to bring together readily available starting materials to construct the heterocyclic system.

A notable approach involves a cascade radical cyclization/intermolecular coupling reaction. nih.gov For instance, complex benzofurylethylamine derivatives can be constructed through a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. This initiates a radical cyclization that is followed by an intermolecular radical-radical coupling, providing an expedient route to polycyclic benzofurans that are otherwise challenging to prepare. nih.gov

Another powerful intermolecular strategy is the Sonogashira coupling reaction followed by cyclization. This method is used for the synthesis of 2,3-disubstituted benzo[b]furans. rsc.org The process begins with a domino intermolecular Sonogashira coupling of substrates like 2-(2-bromophenoxy)-1-phenylethan-1-ones with terminal acetylenes. This is followed by an intramolecular carbanion-yne cyclization in a 5-exo-dig manner and subsequent double-bond isomerization to yield the final product. rsc.org The coupling of an ortho-halophenol with an alkyne under Sonogashira conditions can also lead to the benzofuran nucleus through a simultaneous cyclization. rsc.org Research has shown that PdCl2(PPh3)2 is a more efficient catalyst than Pd(PPh3)4, and iodophenols react better than bromophenols in this transformation. rsc.org

Furthermore, the synthesis of 2-substituted indoles and benzofurans can be accomplished via a nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization. rsc.org In this sequence, an ortho-acetylene group on an aromatic ring serves a dual purpose: it activates the substrate for the initial intermolecular SNAr reaction with a nucleophile (like a phenol) and then provides the carbon framework for the subsequent intramolecular cyclization to form the furan ring. rsc.org This transition metal-free method tolerates brominated and chlorinated substrates and can be performed in water or DMSO-water mixtures. rsc.org

| Strategy | Key Reactants | Catalyst/Reagent | Key Features |

| Cascade Radical Cyclization/Intermolecular Coupling | 2-Azaallyl anions, 2-Iodo aryl allenyl ethers | Single-Electron Transfer (SET) | Forms complex benzofurylethylamine derivatives; mild and broadly applicable. nih.gov |

| Sonogashira Coupling/Cyclization | o-Halophenols, Terminal alkynes | PdCl2(PPh3)2, CuI | Efficient for 2,3-disubstituted benzofurans; iodophenols are more reactive. rsc.org |

| Acetylene-Activated SNAr/Cyclization | o-Haloaryl acetylenes, Phenols | Base (e.g., K2CO3) | Transition metal-free; acetylene group acts as both activator and scaffold. rsc.org |

One-Pot Tandem Reactions for Benzofuran Deriv (herz) Construction

One-pot tandem reactions represent a highly efficient and atom-economical approach to synthesizing benzofuran derivatives, as they minimize synthetic steps and maximize molecular complexity in a single operation. rsc.org These strategies are attractive because they avoid the isolation of intermediates, saving time and resources. rsc.org

A notable example is the tandem Blaise–Nenitzescu reaction. rsc.org This one-pot process involves the reaction of a Blaise reaction intermediate, specifically the zinc bromide complex of a β-enaminoester, with a 1,4-benzoquinone. rsc.org Instead of the expected indole (B1671886) formation (Nenitzescu reaction), this tandem sequence surprisingly yields 5-hydroxy-α-(aminomethylene)benzofuran-2(3H)-ones in good to excellent yields. rsc.org

Palladium-catalyzed tandem reactions are also prominent in benzofuran synthesis. nih.gov One such method involves a tandem Heck reaction/oxidative cyclization sequence starting from 2-hydroxystyrenes and iodobenzenes. nih.gov Another palladium-catalyzed one-pot synthesis of 2-arylbenzofurans proceeds via a tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, which involves desulfinative addition and intramolecular annulation. nih.gov This route has proven to be scalable to the gram level. nih.gov

Heteroannulation of benzoquinones provides another avenue for one-pot benzofuran synthesis. dtu.dkdtu.dk Under acetic acid catalysis, benzoquinone derivatives can undergo heteroannulation with cyclohexanones or even with themselves to produce various benzofuran structures. dtu.dkdtu.dk For instance, the reaction between 2-hydroxycyclohex-2-en-1-one and benzoquinone (BQ) in refluxing acetic acid yields 4-hydroxy-1,2,3,6,7,8-hexahydrodibenzofuran-9-one. dtu.dk

Additionally, a novel cascade reaction promoted by an alkali base has been established for the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives. royalsocietypublishing.org This process uses N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters as Michael donors, which react with α,β-unsaturated carbonyl compounds. The cascade involves a Michael addition followed by an intramolecular lactonization, mediated efficiently by cesium carbonate. royalsocietypublishing.org

| Tandem Reaction | Starting Materials | Catalyst/Promoter | Product Type |

| Blaise–Nenitzescu Reaction | Nitriles, Ethyl bromoacetate, Zinc, 1,4-Benzoquinone | Zinc | 5-Hydroxy-α-(aminomethylene)benzofuran-2(3H)-ones rsc.org |

| Heck/Oxidative Cyclization | 2-Hydroxystyrenes, Iodobenzenes | Palladium catalyst | 2-Arylbenzofurans nih.gov |

| Desulfinative Addition/Annulation | 2-Hydroxyarylacetonitriles, Sodium sulfinates | Palladium catalyst | 2-Arylbenzofurans nih.gov |

| Heteroannulation | Benzoquinones, Cyclohexanones | Acetic Acid (AcOH) | Fused and substituted benzofurans dtu.dkdtu.dk |

| Michael Addition/Lactonization | N-substituted (o-hydroxy)aryl glycine esters, α,β-Unsaturated carbonyls | Cesium Carbonate (Cs2CO3) | 3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-ones royalsocietypublishing.org |

Oxidative Cyclization Methodologies

Oxidative cyclization is a cornerstone in the synthesis of benzofurans, providing a direct method to form the heterocyclic ring through the creation of a C–O bond coupled with an oxidation step. These reactions often utilize transition metal catalysts or hypervalent iodine reagents. nih.govorganic-chemistry.org

A widely used method is the palladium-catalyzed oxidative cyclization of ortho-alkenylphenols. nih.gov For example, a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols using a catalyst like [PdCl2(CH3CN)2] with benzoquinone (BQ) as the oxidant yields functionalized 2-benzyl benzo[b]furans. organic-chemistry.org Similarly, o-allylphenol derivatives can undergo oxidative cyclization using a PdCl2(C2H4)2 catalyst and BQ as the oxidant. nih.gov

Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes offers a metal-free alternative for synthesizing 2-arylbenzofurans. nih.govorganic-chemistry.org This reaction can be performed using a catalytic amount (10 mol%) of (diacetoxyiodo)benzene (B116549) [PhI(OAc)2] in the presence of a stoichiometric oxidant like m-chloroperbenzoic acid (m-CPBA), affording products in good to excellent yields. nih.govorganic-chemistry.org A stoichiometric amount of PhI(OAc)2 can also be used directly to mediate the cyclization. organic-chemistry.org

Iron(III) chloride (FeCl3) has been employed to mediate the intramolecular cyclization of electron-rich aryl ketones. This method constructs the benzofuran ring via a direct oxidative aromatic C–O bond formation. The presence of an alkoxy substituent on the benzene (B151609) ring of the substrate is crucial for the reaction's efficiency. nih.gov

Furthermore, a Pd(II)-catalyzed Wacker-type reaction represents an efficient protocol for the oxidative cyclization of olefins. rsc.org This has been successfully applied to the cyclization of suitable benzofuran precursors at moderate temperatures to give the desired product in satisfactory yields. rsc.org

| Methodology | Substrate | Catalyst/Reagent | Oxidant | Product |

| Palladium-Catalyzed Annulation | o-Cinnamyl phenols | [PdCl2(CH3CN)2] | Benzoquinone (BQ) | 2-Benzyl benzo[b]furans organic-chemistry.org |

| Iodine(III)-Catalyzed Cyclization | 2-Hydroxystilbenes | (Diacetoxyiodo)benzene [PhI(OAc)2] (catalytic) | m-Chloroperbenzoic acid (m-CPBA) | 2-Arylbenzofurans nih.govorganic-chemistry.org |

| Iron-Mediated Cyclization | Electron-rich aryl ketones | Iron(III) chloride (FeCl3) | N/A (Substrate oxidation) | Substituted benzofurans nih.gov |

| Wacker-type Oxidative Cyclization | Unsaturated benzofuran precursor (e.g., containing an olefin) | PdCl2 | CuCl/O2 | Core benzofuran structure rsc.org |

Derivatization and Functionalization Strategies for Benzofuran Deriv (herz)

The direct functionalization of the pre-formed benzofuran scaffold is a highly valuable strategy for rapidly generating analogues for structure-activity relationship (SAR) studies in drug discovery. hw.ac.ukhw.ac.uk C–H functionalization, in particular, has emerged as a powerful tool for derivatization, targeting the C2 and C3 positions of the benzofuran ring. hw.ac.ukhw.ac.uk

The C2 position of benzofuran has a pKa of approximately 33 (in THF), making its proton the most acidic and thus a prime site for metallation and subsequent functionalization. hw.ac.uk In contrast, the C3-position is generally more nucleophilic than the corresponding position in benzothiophene. hw.ac.uk These intrinsic properties are exploited in various derivatization methodologies. hw.ac.uk

C–H Alkylation and Arylation: Transition metal catalysis is frequently employed for the regioselective C2-alkylation of benzofurans. hw.ac.uk For example, a ruthenium catalyst, RuCl2(PPh3)3, in the presence of AgOAc and K2CO3, can direct the alkylation of 3-formylbenzofurans with acrylates. hw.ac.uk Palladium catalysis is central to C-H arylation. An 8-aminoquinoline (B160924) (8-AQ) directing group can be used to steer the C-H arylation to the C3 position of benzofuran-2-carboxamides, a process that proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle. nih.gov

C-Heteroatom Bond Formation and Other Functionalizations: Beyond C-C bond formation, methods for introducing heteroatoms have been developed. This includes carboxylations, carbamoylations, and direct C-heteroatom bond formations. hw.ac.uk For instance, direct metal-free C-H functionalization can achieve azidation and alkoxylation of the benzofuran core. organic-chemistry.org Copper-catalyzed phosphonation at the C2 and C3 positions of benzofuran has also been reported using trialkyl phosphites. nih.gov

Transamidation: A powerful strategy for derivatizing benzofuran-2-carboxamides involves a combination of C-H functionalization followed by transamidation. nih.gov After a directed C-H arylation at the C3 position, the 8-aminoquinoline directing group can be removed and replaced with various other amines. nih.gov This is efficiently achieved in a two-step, one-pot protocol where the amide is first activated with Boc2O/DMAP, followed by the introduction of a new amine nucleophile, providing access to a diverse library of C3-substituted benzofuran-2-carboxamides. nih.gov

| Functionalization Type | Position | Method | Catalyst/Reagent | Key Features |

| C-H Alkylation | C2 | Formyl-directed reaction with acrylates | RuCl2(PPh3)3, AgOAc, K2CO3 | Provides linear or branched products depending on the acrylate. hw.ac.uk |

| C-H Arylation | C3 | 8-Aminoquinoline directed C-H arylation | Pd(OAc)2, Ag2CO3 | Enables synthesis of C3-aryl benzofuran-2-carboxamides. nih.gov |

| C-H Phosphonation | C2 and C3 | Reaction with trialkyl phosphites | Copper catalyst | Introduces phosphonate (B1237965) groups. nih.gov |

| Transamidation | C2-carboxamide | Post-C-H functionalization modification | Boc2O, DMAP, then amine nucleophile | Highly efficient one-pot protocol for diversifying amide functionality. nih.gov |

Advanced Spectroscopic and Structural Characterization of Benzofuran Deriv Herz Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of benzofuran (B130515) compounds. Through various NMR experiments, it is possible to map out the carbon-hydrogen framework and establish the connectivity between different parts of the molecule. ipb.ptmdpi.com

Proton (¹H) and Carbon (¹³C) NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the chemical environment of hydrogen and carbon atoms, respectively. nih.govmdpi.comresearchgate.net

In ¹H NMR spectra of benzofuran derivatives, the protons on the heterocyclic furan (B31954) ring typically appear at distinct chemical shifts. For the parent benzofuran, the proton at position 2 (H-2) resonates around 7.52 ppm, while the H-3 proton is found near 6.66 ppm. chemicalbook.comhmdb.ca The aromatic protons on the benzene (B151609) ring appear in the range of 7.1 to 7.5 ppm. chemicalbook.com Substituents on the benzofuran skeleton can cause significant shifts in these values, providing clues to their location. For instance, in some substituted benzofurans, a methyl group signal may appear as a singlet between 2.55-2.58 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. researchgate.net For the unsubstituted benzofuran, the carbon atoms of the furan ring, C-2 and C-3, resonate at approximately 144.9 ppm and 106.6 ppm, respectively. The carbons of the fused benzene ring show signals in the aromatic region, typically between 111 and 155 ppm. spectrabase.com The specific chemical shifts are highly dependent on the solvent and the nature of any substituents.

Table 1: Example ¹H and ¹³C NMR Chemical Shifts (δ) for Unsubstituted Benzofuran

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 7.52 | 144.9 |

| C3 | 6.66 | 106.6 |

| C3a | - | 127.4 |

| C4 | 7.49 | 122.8 |

| C5 | 7.19 | 124.3 |

| C6 | 7.13 | 121.4 |

| C7 | 7.42 | 111.4 |

| C7a | - | 154.9 |

Note: Data is illustrative and can vary based on experimental conditions. chemicalbook.comspectrabase.com

Advanced 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning complex structures by revealing correlations between different nuclei. ipb.ptyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu It helps to establish the sequence of protons within a spin system, for example, tracing the connectivity of protons around the aromatic ring. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu It is a powerful tool for assigning carbon signals based on the chemical shifts of their attached protons, which are often more easily distinguished. ipb.ptresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons over two or three bonds (²J and ³J couplings). sdsu.edu HMBC is particularly valuable for connecting different fragments of a molecule, such as linking substituents to the benzofuran core or establishing the fusion pattern of the rings by observing correlations between protons on one ring and carbons on the other. ipb.ptmdpi.comresearchgate.net For example, key HMBC cross-peaks can confirm the structure by showing correlations between dihydrofuran protons and quaternary aromatic carbons. researchgate.net

DEPT-135 NMR Applications

DEPT (Distortionless Enhancement by Polarization Transfer) , specifically the DEPT-135 experiment, is used to differentiate between carbon atom types. In a DEPT-135 spectrum, methine (CH) and methyl (CH₃) groups appear as positive signals, while methylene (B1212753) (CH₂) groups appear as negative signals. Quaternary carbons (C) are not observed. This technique is highly effective for confirming the number of attached hydrogens for each carbon in the molecule, which is essential for piecing together the final structure of a benzofuran derivative. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of benzofuran derivatives and gaining structural insights through the analysis of their fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

When a benzofuran derivative is ionized in the mass spectrometer, it forms a molecular ion (M⁺). This ion is often unstable and breaks down into smaller, characteristic fragment ions. gbiosciences.com The fragmentation pathways are influenced by the structure of the benzofuran core and its substituents.

Common fragmentation reactions include the loss of small neutral molecules like carbon monoxide (CO), methanol (B129727) (MeOH), or water (H₂O), depending on the functional groups present. nih.govscispace.com For example, studies on protonated benzofuran neolignans show that upon collision-induced dissociation, the compounds fragment into various product ions, with some being diagnostic for specific structural features like hydroxyl or methoxyl groups. nih.govresearchgate.net The formation of a 2-substituted benzofuran fragment ion has been observed in the mass spectra of certain related heterocyclic systems. nih.gov The analysis of these patterns allows researchers to deduce the nature and position of substituents on the benzofuran skeleton. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which excites molecular vibrations (stretching and bending). youtube.comvscht.cz

Benzofuran derivatives exhibit a set of characteristic IR absorption bands that confirm the presence of the benzofuran core and its substituents. acs.org

Table 2: Characteristic IR Absorption Bands for Benzofuran Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Furan Ring C-O-C | Stretching | 1250 - 1020 acs.org |

| Substituted C=O (e.g., ketone) | Stretching | 1730 - 1635 nih.govpressbooks.pub |

| Substituted O-H (e.g., alcohol/phenol) | Stretching (broad) | 3650 - 3400 |

| Substituted N-H (e.g., amine) | Stretching | ~3400 |

Note: These ranges are approximate and can be influenced by the specific molecular structure and sample state. mdpi.comvscht.czchemicalbook.comnist.govlibretexts.org

The C-O-C stretching of the furan ring is a key indicator. acs.org Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. pressbooks.pub The presence of substituents introduces other characteristic bands; for example, a carbonyl (C=O) group from a ketone or ester will show a strong, sharp absorption typically between 1730 and 1635 cm⁻¹. nih.govpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. libretexts.orgrsc.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

The benzofuran ring system is a chromophore, a part of a molecule that absorbs light, due to its conjugated π-electron system. uobabylon.edu.iq The UV-Vis spectrum of a benzofuran derivative typically shows absorption bands corresponding to π → π* transitions. The position of the absorption maximum (λ_max) and the intensity of the absorption are sensitive to the extent of conjugation and the nature of the substituents attached to the ring. researchgate.netresearchgate.net

For example, extending the conjugation of the benzofuran system or adding electron-donating or electron-withdrawing groups can cause a shift in the absorption bands to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift). uobabylon.edu.iqresearchgate.net This makes UV-Vis spectroscopy a useful tool for confirming the presence of the conjugated benzofuran system and for gaining qualitative insights into its electronic structure. libretexts.org

Single Crystal X-Ray Diffraction (SC-XRD) for Absolute Stereochemistry and Conformation

Single Crystal X-Ray Diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, for chiral molecules, SC-XRD can be employed to determine the absolute stereochemistry, a critical aspect in understanding the biological activity of pharmaceutical compounds. The application of SC-XRD to benzofuran derivatives has been instrumental in elucidating their precise molecular architectures.

In another study, the configurations of the Δ7,8-double bond in two related benzofuran derivatives, albaphenol A and nigranol A, were unambiguously established using XRD analysis. mdpi.com This was crucial in differentiating the Z and E isomers, respectively, which could not be definitively assigned based on other spectroscopic methods alone. mdpi.com The crystallographic data for these compounds, including unit cell dimensions and space groups, have been deposited in the Cambridge Crystallographic Data Centre (CCDC), making them accessible for further computational and structural analyses. mdpi.com

The investigation of a chloro-substituted benzofuran derivative, C16H13ClO4, by SC-XRD revealed its crystallization in the monoclinic system with the space group P21/c. dtu.dk The precise determination of its crystal structure provides a basis for understanding the impact of the chloro substituent on the molecular packing and intermolecular interactions within the crystal lattice. dtu.dk

These examples underscore the power of SC-XRD in providing definitive structural data for benzofuran derivatives. The detailed information obtained from these studies is crucial for establishing structure-activity relationships and for the rational design of new derivatives with desired properties.

Interactive Data Tables of Crystallographic Parameters for Selected Benzofuran Derivatives

The following tables summarize key crystallographic data obtained from the SC-XRD analysis of several benzofuran derivatives.

Table 1: Crystallographic Data for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester asianpubs.org

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂N₂O₇ |

| Formula Weight | 332.27 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.268(13) |

| b (Å) | 11.671(15) |

| c (Å) | 15.414(2) |

| α (°) | 75.185(5) |

| β (°) | 72.683(5) |

| γ (°) | 71.301(5) |

| Volume (ų) | 1483.8(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.487 |

| CCDC Number | 831573 |

Table 2: Selected Bond Lengths and Angles for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester asianpubs.org

| Bond/Angle | Length (Å) / Angle (°) |

| N-O distances | 1.214(2) - 1.219(2) |

| C-N distances | 1.389(2) - 1.463(2) |

| C8-C7-N5-C15 Torsion Angle | 109.6(2) |

| C8-C7-N5-C31 Torsion Angle | -66.7(3) |

Table 3: Crystallographic Data for Albaphenol A (1) and Nigranol A (6) mdpi.com

| Parameter | Albaphenol A (1) | Nigranol A (6) |

| Molecular Formula | C₁₃H₁₂O₃ | C₁₃H₁₂O₃ |

| Formula Weight | 216.23 | 216.23 |

| Crystal System | Not specified | Not specified |

| Space Group | P-1 | P-1 |

| a (Å) | Not specified | 7.198 |

| b (Å) | Not specified | 17.49 |

| c (Å) | Not specified | 18.505 |

| α (°) | Not specified | 97.983(2) |

| β (°) | Not specified | 93.2845(18) |

| γ (°) | Not specified | 92.216(2) |

| Z | Not specified | 4 |

| CCDC Number | 2267221 | 2267218 |

Table 4: Crystallographic Data for C16H13ClO4 dtu.dk

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃ClO₄ |

| Formula Weight | 304.71 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.0554(3) |

| b (Å) | 7.2442(1) |

| c (Å) | 15.3414(3) |

| β (°) | 95.954(2) |

| Volume (ų) | 1332.56(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.519 |

| CCDC Number | 2046513 |

Computational and Theoretical Investigations of Benzofuran Deriv Herz

Quantum Chemical Studies of Benzofuran (B130515) Derivatives

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the fundamental properties of benzofuran derivatives. These methods allow for the detailed examination of electronic structure, reactivity, and other molecular characteristics. semanticscholar.orgwuxiapptec.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com For benzofuran derivatives, DFT methods, such as B3LYP and GGA-PBE, are frequently used to optimize molecular geometries and predict various properties. physchemres.orgsemanticscholar.org For instance, a study on 2-phenylbenzofuran (B156813) derivatives found that the GGA-PBE functional provided results in good agreement with experimental data. physchemres.org These calculations are crucial for understanding the stability and reactivity of different isomers and conformers. semanticscholar.org

The reactivity of benzofuran derivatives can be effectively analyzed using DFT-based descriptors. semanticscholar.orgresearchgate.net These descriptors, derived from the calculated electronic structure, provide insights into how molecules will interact in chemical reactions. For example, DFT has been used to predict the regioselectivity of cyclization reactions in the synthesis of benzofuran cores, with calculations of HOMO and 13C NMR data helping to anticipate the major products. wuxiapptec.com Furthermore, DFT calculations have been employed to study the antioxidant potential of benzofuran-stilbene hybrids by examining their electronic properties. rsc.org

The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. For example, in a study of 7-methoxy-benzofuran-2-carboxylic acid, the B3LYP/6311+(d,p) level of theory was used to explore its molecular properties. jetir.org Similarly, the electronic properties of a series of benzofuran derivatives were investigated at the B3LYP/6–31 G (d,p) level to establish a quantitative structure-activity relationship (QSAR) for their antioxidant activity. researchgate.net

Table 1: Examples of DFT Functionals and Basis Sets Used in Benzofuran Derivative Studies

| Benzofuran Derivative | DFT Functional | Basis Set | Application | Reference |

| 2-Phenylbenzofuran | GGA-PBE, BVP86, meta-GGA-TPSS | 6-31G(d,p) | Geometry Optimization, NLO Properties | physchemres.org |

| Benzofused thieno[3,2-b]furans | B3LYP | 6-311G* | Stability and Reactivity Analysis | semanticscholar.org |

| 7-Methoxy-benzofuran-2-carboxylic acid | B3LYP | 6311+(d,p) | Molecular Property Exploration | jetir.org |

| Benzofuran derivatives | B3LYP | 6–31 G (d,p) | QSAR for Antioxidant Activity | researchgate.net |

| Dibenzofuran | B3LYP | 6-311G(d, p) | Electronic and Thermodynamic Properties | nepjol.info |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the reactive behavior of molecules by visualizing the charge distribution. jetir.org The MEP map reveals regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting sites of chemical reactions. jetir.orgnih.gov

For benzofuran derivatives, MEP analysis helps to identify the most probable sites for electrophilic and nucleophilic attacks. nih.gov For example, in a study of dibenzofuran, MEP analysis showed negative potential localized around the benzene (B151609) ring and oxygen atom, indicating nucleophilic regions, while positive potential was found around the hydrogen atoms, indicating electrophilic regions. nepjol.info Similarly, for a substituted benzofuran derivative, MEP analysis identified the nitrogen atom with an attached hydrogen as the most potent site for a nucleophilic attack due to its high electronegativity. nih.gov This information is vital for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the structure-activity relationship of these compounds. jetir.org

The MEP is calculated from the total electron density and provides a visual representation of the electrostatic potential on the molecular surface. Different colors on the MEP map represent different potential values, typically with red indicating negative potential (electron-rich) and blue indicating positive potential (electron-poor).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edumaterialsciencejournal.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu This method is particularly useful for quantifying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. materialsciencejournal.orgicm.edu.pl

In the context of benzofuran derivatives, NBO analysis reveals the nature of intramolecular bonding and the extent of electron delocalization. materialsciencejournal.orgicm.edu.pl For example, in a study of 2-phenylbenzofuran, NBO analysis was used to understand the interactions between lone pairs and antibonding orbitals, which are indicative of the molecule's electronic stability. physchemres.org The analysis can quantify the stabilization energy (E(2)) associated with these interactions, where a larger E(2) value signifies a more intense interaction between electron donors and acceptors. materialsciencejournal.org

Table 2: Key Interactions from NBO Analysis of a Benzofuran Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n2 (O15) | π(C1-C6) | 22.01 | Lone Pair -> Antibonding π |

| n2 (O15) | π(C7-C8) | 22.91 | Lone Pair -> Antibonding π |

| Data from a study on 2-phenylbenzofuran. physchemres.org |

Band Gap Energies and Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of molecules. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov

For benzofuran derivatives, the analysis of HOMO-LUMO energies and their distribution provides valuable insights. For instance, a smaller HOMO-LUMO energy gap in a benzofuran derivative was correlated with higher polarizability and reactivity. jetir.org The HOMO and LUMO energy levels can also be tuned by introducing different substituents to the benzofuran core, which in turn affects the electronic and optical properties of the molecule. nih.govrsc.org

The distribution of the HOMO and LUMO across the molecule can predict the most likely sites for electron donation (HOMO) and electron acceptance (LUMO). rsc.org In a study of benzofuran-stilbene hybrids, the frontier molecular orbital analysis helped to predict the antioxidative reaction sites. rsc.org Similarly, in a study of cyanovinyl-benzofuran derivatives, the HOMO and LUMO levels were calculated to understand their emission properties. researchgate.net

Table 3: Calculated HOMO, LUMO, and Energy Gap for a Benzofuran Derivative

| Orbital | Energy (eV) |

| HOMO | -0.26751 |

| LUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

| Data from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling of Benzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.orgresearchgate.net These methods are widely applied in drug discovery and materials science to predict the activity of new compounds and to guide the design of more potent molecules. nih.gov

2D and 3D-QSAR Model Development and Validation

Both 2D and 3D-QSAR models have been successfully developed for benzofuran derivatives to understand and predict their biological activities.

2D-QSAR models correlate biological activity with 2D descriptors that can be calculated from the chemical structure, such as molecular weight, logP, and various topological and electronic parameters. researchgate.netmdpi.com For example, a 2D-QSAR study on a series of benzofuran-based vasodilators identified key descriptors that govern their activity. mdpi.comnih.gov The statistical quality of these models is assessed using parameters like the squared correlation coefficient (R²), cross-validated R² (R²cv), and the F-test value. physchemres.org A statistically significant 2D-QSAR model was developed for benzofuran-based vasodilators, which helped in understanding the factors controlling their pharmacological properties. mdpi.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. nih.govnih.gov These models use steric and electrostatic fields to build a relationship with biological activity. nih.gov A 3D-QSAR study on benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) as GSK-3β inhibitors helped to determine the correct binding mode of these compounds. nih.gov The resulting models, often visualized as contour maps, highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus providing valuable guidance for lead optimization. tandfonline.com

Validation is a critical step in QSAR model development to ensure its predictive power. nih.gov This is typically done using an external test set of compounds that were not used in the model development. nih.gov Both 2D and 3D-QSAR models for benzofuran derivatives have been validated to demonstrate their reliability in predicting the activity of new analogs. mdpi.comtandfonline.comrsc.org

Table 4: Statistical Parameters for a 2D-QSAR Model of Benzofuran-Based Vasodilators

| Parameter | Value |

| N (Number of compounds) | 24 |

| n (Number of descriptors) | 4 |

| R² | 0.816 |

| R²cvOO (Leave-one-out) | 0.731 |

| R²cvMO (Leave-many-out) | 0.772 |

| F (F-test value) | 21.103 |

| s² (Standard deviation) | 6.191 × 10⁻⁸ |

| Data from a study on 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids. mdpi.comnih.gov |

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) methods used to correlate the biological activity of a series of compounds with their 3D molecular properties. iupac.orgijpsonline.com These techniques are instrumental in drug design, providing predictive models and guiding the synthesis of new, more potent derivatives.

In a study of benzimidazole (B57391) derivatives with trichomonicidal activity, CoMFA and CoMSIA models were developed to understand the structural requirements for their biological function. nih.gov The best CoMFA model yielded a high correlation coefficient (r²) of 0.936 and a cross-validated correlation coefficient (q²) of 0.634. nih.gov The optimal CoMSIA model also demonstrated good predictive ability with an r² of 0.858 and a q² of 0.642. nih.gov These statistical values indicate robust and predictive models. The contour maps generated from these analyses highlighted that substituents at the 2- and 6-positions of the benzimidazole ring are crucial for potent trichomonicidal activity. nih.gov

Similarly, a 3D-QSAR study on a series of tetrahydroquinoline-derivative inhibitors targeting LSD1 utilized CoMFA and CoMSIA to establish predictive models. The CoMFA model showed a q² of 0.778 and an R²pred of 0.709, while the CoMSIA model had a q² of 0.764 and an R²pred of 0.713, both indicating good statistical and predictive power. researchgate.net

CoMSIA is often considered superior to CoMFA as it includes additional descriptors for hydrogen bond donors, hydrogen bond acceptors, and hydrophobic fields, providing a more comprehensive analysis of molecular interactions. researchgate.netontosight.ai The contour maps produced by CoMSIA are often easier to interpret as they highlight regions within the ligand skeleton that require specific physicochemical properties for activity, offering a more direct guide for designing new compounds. nih.gov

Table 1: Statistical Parameters of CoMFA and CoMSIA Models for Benzimidazole Derivatives

| Model | r² | q² |

|---|---|---|

| CoMFA | 0.936 | 0.634 |

| CoMSIA | 0.858 | 0.642 |

Data from a study on benzimidazole derivatives with trichomonicidal activity. nih.gov

Molecular Docking Simulations with Benzofuran Deriv (herz) Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Several studies have employed molecular docking to investigate the interaction of benzofuran derivatives with various protein targets. For instance, a series of new benzofuran derivatives were synthesized and their potential as anticancer agents was evaluated through molecular docking studies against PI3K and VEGFR-2. researchgate.net In another study, benzofuran derivatives were docked into the active site of Mycobacterium tuberculosis polyketide synthase 13 (Pks13) to assess their potential as anti-tuberculosis agents. nih.gov The docking scores of some of the designed compounds were comparable to or even better than the standard inhibitor. nih.gov

In a study targeting lysine-specific demethylase 1 (LSD1), molecular docking was used to analyze the binding of newly designed benzofuran derivatives. The results indicated that the designed molecules were more stable in the LSD1 pocket than the most active synthesized molecule. researchgate.net Similarly, docking studies of benzofuran derivatives with antibacterial properties were carried out against the 1aj6 protein, revealing strong binding affinities for several compounds. researchgate.net

Table 2: Docking Scores of Benzofuran Derivatives against Various Protein Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| BF3 | Mtb Pks13 | -14.23 |

| BF4 | Mtb Pks13 | -14.82 |

| BF8 | Mtb Pks13 | -14.11 |

| TAM-16 (Standard) | Mtb Pks13 | -14.61 |

| M5k | 1aj6 | -10.4 |

| M5l | 1aj6 | -9.8 |

| M5m | 1aj6 | -9.5 |

| M5n | 1aj6 | -10.2 |

| M5o | 1aj6 | -9.9 |

Data compiled from studies on anti-tuberculosis and antibacterial benzofuran derivatives. researchgate.netnih.gov

The prediction of protein-ligand interactions is a cornerstone of drug discovery. nih.gov Computational methods are essential for narrowing down the vast search space of potential drug candidates. nih.gov Ligand-protein interaction analysis, often following molecular docking, provides detailed insights into the specific molecular interactions that stabilize the ligand-protein complex.

In the study of benzofuran derivatives as LSD1 inhibitors, key amino acid residues such as Val288, Ser289, Gly314, Thr624, and Lys661 were identified as playing a crucial role in the activity of the compounds. researchgate.net For new 6-aminomethylbenzofuranones, the serine residues S3.36 and S5.46 in the 5-HT₂A and D₂ receptors were identified as molecular keys explaining the differences in affinity and selectivity. acs.org The ability of these compounds to form one or two hydrogen bonds with these key residues appeared to explain their affinity differences. acs.org

Similarly, in the investigation of 4-nitrophenyl-functionalized benzofurans binding to bovine serum albumin (BSA), docking studies revealed specific interactions. For the monofuranic derivative (BF1), interactions within the interior of monomeric BSA involved hydrophobic interactions with Leu-189 and Ile-455, and hydrogen bonding with Glu-424, Ser-428, and Lys-431. nih.gov

Conformational analysis within the binding pocket of a target protein is crucial for understanding how a ligand adapts its shape to fit the active site. Molecular docking simulations provide valuable information about the preferred conformation of a ligand upon binding.

A comparative study of a benzomonofuran (BF1) and a benzodifuran (BDF1) derivative binding to BSA showed different preferred conformations and binding locations. nih.govnih.gov The monofuranic derivative, BF1, was preferentially housed in the interior of the protein structure. nih.govnih.gov In contrast, the difuranic derivative, BDF1, was predicted to bind to the albumin surface. nih.govnih.gov When docked to dimeric BSA, BF1 was found to bind to the inner region of one of the monomers, while BDF1 was predicted to bind at the interface between the two BSA monomers. mdpi.com This difference in binding mode was also reflected in their experimentally determined binding affinities. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Benzofuran Deriv (herz)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide insights into the dynamic behavior of ligand-protein complexes, assessing their stability and flexibility.

MD simulations were performed on several benzofuran derivatives with varying activities against LSD1 to understand the reasons for their activity differences through their interaction with the enzyme. researchgate.net The stability of the most potent benzofuran-1,3,4-oxadiazole derivatives (BF3, BF4, and BF8) in the active site of the Mtb Pks13 enzyme was confirmed through 250 ns MD simulations, indicating their potential as stable inhibitors. nih.gov

In another study, MD simulations were conducted on a newly identified inhibitor of Mcl-1, a 3,3-diphenyl-2-benzofuran-1-one derivative, to support the stability of the compound within the binding pocket. researchgate.net These simulations are crucial for validating the results of molecular docking and for providing a more realistic picture of the ligand-protein interaction in a dynamic environment.

Mechanistic Biological Studies of Benzofuran Deriv Herz Compounds

Anticancer and Antiproliferative Mechanisms of Benzofuran (B130515) Deriv (herz)

Benzofuran-based compounds have been shown to combat cancer through a variety of mechanisms, targeting fundamental processes of cancer cell growth and survival. These mechanisms include the induction of programmed cell death (apoptosis), interference with cell division, inhibition of crucial enzymes, disruption of signaling pathways, and the generation of cytotoxic reactive oxygen species.

Induction of Apoptosis and Cell Cycle Modulation

A primary strategy by which benzofuran derivatives exhibit their anticancer effects is by inducing apoptosis and modulating the cell cycle. nih.govnih.govnih.gov

Many benzofuran derivatives trigger apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. mdpi.comfrontiersin.org For instance, the synthetic derivative BL-038 induces apoptosis in human chondrosarcoma cells by causing mitochondrial dysfunction. mdpi.com This leads to the release of cytochrome c from the mitochondria, a critical step in activating the caspase cascade, which executes the apoptotic process. nih.govmdpi.com Similarly, a benzofuran-isatin conjugate, Compound 5a, has been shown to upregulate the pro-apoptotic Bax protein and downregulate the anti-apoptotic Bcl-xl protein, further promoting the mitochondrial-dependent apoptosis pathway in colorectal cancer cells. nih.gov The natural derivative Moracin N also triggers mitochondrial apoptosis in non-small-cell lung carcinoma (NSCLC) cells. nih.govfrontiersin.org

In addition to inducing apoptosis, these compounds often cause cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.govnih.gov A novel benzofuran lignan (B3055560) derivative, Benfur, arrests Jurkat T lymphocytes in the G2/M phase of the cell cycle. nih.gov This G2/M arrest is a common mechanism, also observed with other derivatives in cervical cancer cells (SiHa and HeLa), lung cancer cells (A549), and liver cancer cells (HepG2). nih.govnih.gov This arrest is often linked to the disruption of proteins essential for mitosis, such as Cyclin B1. nih.gov Some compounds, like the benzofuran-isatin conjugate 5a, can induce arrest at different phases depending on the cell type, causing G1/G0 arrest in HT29 cells and G2/M arrest in SW620 cells. nih.gov

Inhibition of Key Enzymes (e.g., LSD1, Farnesyltransferase)

Benzofuran derivatives can function as potent inhibitors of enzymes that are critical for cancer cell survival and proliferation. nih.govtaylorandfrancis.com

One such target is Lysine-specific demethylase 1 (LSD1), an enzyme that is overexpressed in many cancers and plays a role in gene regulation. A series of benzofuran derivatives have been specifically designed as LSD1 inhibitors. nih.govacs.org The representative compound 17i from this series demonstrated excellent LSD1 inhibition with an IC50 value of 0.065 μM and showed potent anti-proliferation activity against a range of tumor cells. nih.gov Another series of benzofuran acylhydrazones also showed promising LSD1 inhibitory activity, with compounds 21 and 22 having IC50 values of 7.2 nM and 14.7 nM, respectively. taylorandfrancis.com

Farnesyltransferase is another enzyme targeted by benzofuran derivatives. nih.govtaylorandfrancis.com This enzyme is involved in modifying proteins, including the Ras protein, which is crucial for cell signaling pathways that control growth and proliferation. By inhibiting farnesyltransferase, these compounds can disrupt these signaling pathways, leading to an anticancer effect. nih.govacs.org

Modulation of Signal Transduction Pathways (e.g., Ras pathway)

Benzofuran derivatives can exert their anticancer effects by interfering with critical signal transduction pathways that regulate cell growth, proliferation, and survival. nih.govnih.govresearchgate.net

The Ras/Raf/MEK/ERK signaling pathway is a key cascade that is often hyperactivated in cancer. The 3-formylbenzofuran derivative 3b has been shown to significantly reduce the phosphorylation level of ERK, a downstream component of this pathway. nih.gov This suggests that the compound's ability to halt cell growth and promote apoptosis in hepatocellular carcinoma cells is achieved by blocking the RAS/RAF/MEK/ERK signaling pathway. nih.gov

Another crucial pathway in cancer is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. nih.govresearchgate.net A series of benzofuran derivatives have been developed as mTOR inhibitors. nih.govresearchgate.net Compound 30b, in particular, was found to be significantly cytotoxic and was shown to block both mTORC1 and Akt signaling. nih.gov This dual inhibition is advantageous as it may overcome the resistance mechanisms associated with rapalogs that only target mTORC1. nih.gov

Tubulin Binding and Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several benzofuran derivatives function as tubulin polymerization inhibitors, interfering with the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.govnih.gov

These compounds often bind to the colchicine (B1669291) binding site on tubulin. nih.gov For example, compound 6a, a benzofuran-2-ylethylidene aniline (B41778) derivative, showed good inhibition of tubulin polymerization, leading to disruption of the mitotic spindle, G2/M phase cell cycle arrest, and apoptosis in HepG2 cells. nih.gov Molecular docking studies confirmed that this compound fits properly within the colchicine binding site. nih.gov Similarly, compound 30a and the benzofuran-2-carboxamide (B1298429) derivative 50g also demonstrated potent inhibition of tubulin polymerization, resulting in mitotic spindle disruption and G2/M arrest in various cancer cell lines. nih.gov

Reactive Oxygen Species (ROS) Generation

Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to further oxidative stress. mdpi.comexplorationpub.com Some benzofuran derivatives exploit this vulnerability by inducing excessive ROS production, leading to oxidative damage and cell death. nih.govmdpi.comresearchgate.net

The novel synthetic compound BL-038 induces apoptosis in human chondrosarcoma cells through a mechanism involving ROS generation and subsequent mitochondrial dysfunction. mdpi.com Studies have shown that benzofuran derivatives can increase the levels of intracellular ROS, which can damage lipids, proteins, and DNA, ultimately triggering apoptotic signaling. mdpi.comresearchgate.net For example, the natural derivative Moracin N has been found to trigger both apoptosis and autophagy in lung cancer cells through the accumulation of ROS. frontiersin.org This ROS generation can also suppress critical survival pathways like the AKT/mTOR pathway, further contributing to cell death. frontiersin.org Similarly, the bromo derivative of benzofuran, BM7, was found to induce apoptosis while elevating ROS levels in several human cancer cell lines. umh.es

Antimicrobial Mechanisms of Benzofuran Deriv (herz)

Benzofuran derivatives exhibit a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. acs.orgnih.govnih.govresearchgate.netrsc.org Their mechanisms of action are diverse and target different essential cellular processes in microbes.

For bacteria, some benzofuran derivatives act by inhibiting the chorismate mutase enzyme, which is crucial for the synthesis of aromatic amino acids in bacteria, thereby halting their growth. nih.govacs.org A series of novel benzofuran derivatives containing disulfide moieties have shown remarkable antibacterial activity against plant pathogens like Xanthomonas oryzae. acs.orgacs.org Proteomic analysis of one of the most potent compounds, V40, revealed that it likely exerts its antibacterial effect through multiple mechanisms, suggesting its potential as a versatile bactericide. acs.org

In the realm of antifungal activity, certain benzofuran derivatives target the enzyme N-myristoyltransferase (NMT). nih.govresearchgate.net NMT is essential for the modification of proteins that are vital for fungal viability and growth. researchgate.net By inhibiting this enzyme, compounds like RO-09-4609 can effectively disrupt fungal processes. researchgate.net Other benzofuran derivatives, such as amiodarone, have been found to mobilize intracellular calcium, a mechanism thought to be a key part of its fungicidal activity. researchgate.net The investigation of various benzofuran derivatives has revealed that their antifungal action can lead to morphological changes in fungi like Aspergillus fumigatus and Candida albicans. nih.gov

The structural diversity of benzofuran derivatives allows them to interact with a wide range of microbial targets, making them a promising scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govrsc.orgrsc.org

Antibacterial Activities and Mechanisms against Pathogenic Strains

Benzofuran derivatives have demonstrated notable antibacterial activity against a variety of pathogenic bacteria. nih.govacs.org Their mechanisms of action are diverse and often depend on the specific substitutions on the benzofuran core.

Recent research has highlighted the efficacy of novel benzofuran derivatives containing disulfide moieties against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). acs.orgnih.govfigshare.com One particularly potent compound, designated as V40, exhibited significantly better in vitro antibacterial activity against these strains compared to conventional bactericides. acs.orgnih.govfigshare.com Proteomic analysis and enzyme activity assays suggest that the antibacterial mechanism of V40 may involve two primary pathways, leading to its bactericidal effect. acs.org

Structure-activity relationship (SAR) studies have provided valuable insights into the features that enhance antibacterial potency. For instance, the presence of electron-withdrawing groups, particularly at the ortho position of the benzofuran ring and the para position of an attached aryl ring, tends to increase antibacterial activity. nih.gov Conversely, electron-donating groups have been found to weaken this activity. nih.gov The hydrophilic-hydrophobic balance of the molecule is another critical determinant of its biological activity. nih.gov

Some benzofuran derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com For example, certain pyrazole-substituted benzofuran derivatives exhibit a strong binding affinity for both subunits of the bacterial DNA gyrase complex. mdpi.com

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound | Pathogen | Activity | Reference |

|---|---|---|---|

| V40 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 0.28 µg/mL | acs.orgnih.govfigshare.com |

| V40 | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50: 0.56 µg/mL | acs.orgnih.govfigshare.com |

| V40 | Xanthomonas axonopodis pv. citri (Xac) | EC50: 10.43 µg/mL | acs.orgnih.govfigshare.com |

| Compound 23 | Various bacterial strains | MIC: 29.76-31.96 mmol/L | nih.gov |

| Compound 24 | Various bacterial strains | MIC: 29.76-31.96 mmol/L | nih.gov |

| 2-salicyloylbenzofuran derivatives | Gram-positive bacterial strains | MIC: 0.06–0.12 mM | rsc.org |

| Fused benzofuran derivatives | Pseudomonas chinchori | MIC: 25 μg/mL | nih.gov |

Antiviral Activities and Mechanisms (e.g., Anti-HIV)

The benzofuran scaffold has proven to be a valuable template for the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.govresearchgate.net Novel pyrazole (B372694) derivatives synthesized from 3-benzoylbenzofurans have shown promise as potent HIV inhibitors. nih.gov

Studies on these derivatives have revealed multiple mechanisms of action. Some 3-benzoylbenzofuran compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Their pyrazole derivatives, on the other hand, have been found to inhibit HIV entry. nih.gov Furthermore, some of these compounds exhibit inhibitory activity against HIV-1 protease, with one pyrazole derivative, 5f, showing competitive inhibition of this enzyme. nih.gov The conversion of the benzofuran scaffold to a pyrazole has been observed to decrease the cytotoxicity of the compounds, which is a desirable characteristic for potential HIV treatments. nih.gov

Other benzofuran derivatives have also demonstrated significant anti-HIV activity, with some compounds showing higher potency than the established drug Atevirdine. nih.gov These derivatives have been shown to inhibit HIV-1 reverse transcriptase. nih.gov Additionally, certain benzofuran-5-carbonyl derivatives have exhibited inhibitory activity against the HCV NS3-4A protease, although with weaker potency than the standard VX-950. nih.gov